Product packaging for Flubromazepam-d4(Cat. No.:)

Flubromazepam-d4

Cat. No.: B10821175
M. Wt: 337.18 g/mol
InChI Key: ZRKDDZBVSZLOFS-RHQRLBAQSA-N
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Description

Significance of Deuterated Benzodiazepines in Research

Deuterated standards, like Flubromazepam-d4, are the preferred internal standards in quantitative mass spectrometry-based methods. The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a compound that is chemically almost identical to the analyte of interest but has a higher mass. This key difference allows it to be distinguished from the non-labeled compound by the mass spectrometer.

The primary advantages of using deuterated internal standards include:

Compensation for Matrix Effects: Biological samples such as blood and urine are complex matrices that can interfere with the ionization of the target analyte, leading to inaccurate measurements. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.

Improved Precision and Accuracy: By accounting for variations during sample preparation, extraction, and instrument analysis, deuterated standards significantly enhance the precision and accuracy of quantitative results. nih.gov

Co-elution with the Analyte: In chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard co-elutes with the non-labeled analyte. This simultaneous detection under identical conditions ensures the most reliable correction for any analytical variability.

Rationale for this compound as a Research Chemical Standard

This compound is specifically designed for use as an internal standard in the quantification of flubromazepam (B159081) by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. caymanchem.com Its suitability as a research chemical standard is based on several key properties:

Chemical and Isotopic Stability: The deuterium atoms are placed in stable positions within the molecule, preventing their exchange with hydrogen atoms from the solvent or sample matrix. This ensures the mass difference between the standard and the analyte remains constant throughout the analytical process.

Similar Behavior to the Analyte: Due to its structural similarity to flubromazepam, this compound exhibits nearly identical extraction recovery and ionization response. This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, leading to a reliable quantification.

Distinct Mass Spectrometric Signal: The mass difference of four atomic mass units (due to the four deuterium atoms) provides a clear and distinct signal in the mass spectrometer, preventing any overlap with the signal from the unlabeled flubromazepam.

Chemical Properties of this compound
PropertyValueSource
Formal Name7-bromo-5-(2-fluorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one caymanchem.com
Molecular FormulaC₁₅H₆BrD₄FN₂O caymanchem.com
Formula Weight337.2 caymanchem.com

Overview of this compound Research Domains

The primary application of this compound is in the fields of forensic toxicology and clinical chemistry for the quantitative analysis of flubromazepam. Research in these domains often involves the development and validation of analytical methods to detect and measure the presence of designer drugs in various samples.

Forensic Toxicology: In forensic investigations, this compound is used to accurately determine the concentration of flubromazepam in biological samples from cases of driving under the influence of drugs (DUID), drug-facilitated crimes, and post-mortem examinations. nih.govnih.gov The presence and concentration of flubromazepam can be crucial in determining the cause of death or the extent of impairment.

Clinical Chemistry: In a clinical setting, this compound aids in the monitoring of patients who may be using unprescribed benzodiazepines. Accurate quantification is important for understanding the extent of use and potential for toxicity.

Detailed Research Findings:

Several studies have developed and validated robust analytical methods for the quantification of a panel of designer benzodiazepines, including flubromazepam, using deuterated internal standards like this compound. These methods are essential for forensic laboratories to keep pace with the ever-changing landscape of novel psychoactive substances.

One such study validated an LC-MS/MS method for the determination of 13 designer benzodiazepines in postmortem blood. For flubromazepam, the method demonstrated a linear range of 1-500 ng/mL. nih.gov Another study focusing on DUID cases reported flubromazepam concentrations in blood ranging from 4.7 to 1200 ng/mL. who.int In a separate case study, a flubromazepam concentration of 10 μg/L was detected in post-mortem peripheral blood. nih.gov

Validation Parameters for Flubromazepam Quantification using a Deuterated Internal Standard
ParameterValueMatrixSource
Linear Range1-200 ng/mLBlood cuny.edu
Linear Range1-500 ng/mLPostmortem Blood nih.govresearchgate.net
Limit of Detection (LOD)0.5 ng/mLPostmortem Blood nih.govresearchgate.net
Limit of Quantification (LOQ)1 ng/mLPostmortem Blood nih.govresearchgate.net
Reported Concentrations of Flubromazepam in Forensic Cases
Case TypeConcentration RangeMatrixSource
Driving Under the Influence of Drugs (DUID)4.7 - 1200 ng/mLBlood who.int
Post-mortem10 µg/LPeripheral Blood nih.gov
Sole drug in two cases7 - 600 ng/mLBlood who.int

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10BrFN2O B10821175 Flubromazepam-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10BrFN2O

Molecular Weight

337.18 g/mol

IUPAC Name

7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D

InChI Key

ZRKDDZBVSZLOFS-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)F)[2H])[2H]

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F

Origin of Product

United States

Synthetic Strategies and Chemical Characterization of Flubromazepam D4

De Novo Synthesis of Flubromazepam (B159081) Precursors for Deuteration

The synthesis of flubromazepam, and by extension its deuterated analogue, begins with the construction of its fundamental 1,4-benzodiazepine (B1214927) skeleton. This process involves the sequential formation of key precursors through established organic reactions.

A pivotal step in the synthesis of many benzodiazepines, including flubromazepam, is the acylation of an amino-substituted aromatic ring. A common and effective route to the flubromazepam precursor involves a Friedel-Crafts acylation. In this reaction, p-bromoaniline is acylated with o-fluorobenzoyl chloride to produce 2-amino-5-bromo-2'-fluorobenzophenone (B16372). who.int This benzophenone (B1666685) derivative is the key intermediate upon which the diazepine (B8756704) ring will be constructed. who.int

Acylation reactions are versatile in benzodiazepine (B76468) synthesis. rsc.org For instance, the acylation of existing benzodiazepine structures or their precursors can be used to introduce various functional groups. The reaction conditions, such as the choice of acylating agent, solvent, and temperature, can significantly influence the reaction pathway and the final products. rsc.org In some synthetic strategies, acylation of a nitrogen atom within a precursor molecule, such as an azetidine (B1206935) derivative, is employed to increase the reactivity of the molecule for subsequent ring-opening reactions. mdpi.com

A generalized scheme for the initial acylation step in flubromazepam synthesis is shown below:

Reactant 1: p-bromoaniline

Reactant 2: o-fluorobenzoyl chloride

Product: 2-amino-5-bromo-2'-fluorobenzophenone

This reaction establishes the necessary carbon framework, connecting the two aryl rings that are characteristic of flubromazepam's structure.

Following the synthesis of the 2-aminobenzophenone (B122507) precursor, the next crucial stage is the formation of the seven-membered diazepine ring. This is achieved through cyclization reactions. A well-established method for forming the 1,4-benzodiazepine ring of flubromazepam involves a two-step annulation sequence. The 2-amino-5-bromo-2'-fluorobenzophenone intermediate is first reacted with 2-bromoacetyl bromide to form a 2-bromoacetamidobenzophenone intermediate. Subsequent treatment with ammonia (B1221849) promotes an intramolecular cyclization and imine formation, which closes the ring to yield the final flubromazepam structure. who.int

Modern synthetic chemistry offers various advanced cyclization pathways for constructing the 1,4-benzodiazepine core. nih.gov Palladium-catalyzed reactions, for example, have emerged as powerful tools. One such method involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, which proceeds through the formation of π-allylpalladium intermediates to afford the seven-membered benzodiazepine core. mdpi.com Other strategies include intramolecular C–N bond coupling reactions, which can provide novel and functionalized 1,4-benzodiazepine derivatives. mdpi.comnih.gov These varied methods highlight the chemical ingenuity applied to the synthesis of this important class of compounds. researchgate.net

Deuteration Methodologies for Flubromazepam-d4 Production

The introduction of deuterium (B1214612) into the flubromazepam molecule is a critical step in producing this compound. This isotopic labeling can be achieved through several methods, primarily involving the use of deuterated reagents or solvents. simsonpharma.com The goal is to replace specific hydrogen atoms with deuterium atoms, creating a heavier version of the molecule for use as an internal standard in mass spectrometry. acs.org

One of the most direct methods for producing deuterated compounds is through the use of deuterated reagents in the synthesis process. simsonpharma.com These are chemical reactants in which one or more hydrogen atoms have been replaced by deuterium. For this compound, where the deuterium atoms are located on the 2-fluorophenyl ring, a deuterated precursor is required. caymanchem.com The synthesis would therefore start with a deuterated o-fluorobenzoyl chloride (o-fluorobenzoyl-d4 chloride) or a deuterated aniline (B41778) derivative.

The use of deuterated reagents is a common strategy in pharmaceutical research to create isotopically labeled compounds. isotope.com For example, deuterated alkylating agents like iodomethane-d3 (B117434) (CD3I) are used to introduce deuterated methyl groups. nih.gov Similarly, deuterated aldehydes and isocyanides can be used in multicomponent reactions to generate diverse deuterated products. beilstein-journals.org A patent for producing deuterated diazepam describes using deuterated chloroform (B151607) as a reagent in the presence of potassium carbonate. google.com This highlights the principle of incorporating deuterium via a specific, isotopically enriched chemical source.

Deuterated solvents serve a dual purpose in isotopic labeling: they can act as the reaction medium and as the source of deuterium atoms for hydrogen-deuterium (H/D) exchange reactions. synmr.in Solvents like deuterium oxide (D2O) are frequently used as the deuterium source for labeling organic molecules. synmr.inresearchgate.net

The advantages of using deuterated solvents include their high isotopic purity and compatibility with a wide range of reaction conditions. synmr.in Catalytic systems can facilitate the H/D exchange between the substrate and the deuterated solvent. For instance, ruthenium nanoparticles have been shown to catalyze H/D exchange reactions efficiently under mild conditions using D2 gas generated from D2O. researchgate.netthalesnano.com This method allows for the labeling of various complex molecules, including N-heterocycles. acs.org While direct synthesis from a deuterated precursor is common for this compound, H/D exchange represents a powerful alternative for the deuteration of many pharmaceutical compounds. researchgate.net

Characterization of this compound Isotopic Purity for Research Applications

After synthesis, it is imperative to verify the structural integrity and, most importantly, the isotopic purity of this compound. The percentage of deuterium incorporation must be accurately determined to ensure its reliability as an internal standard in quantitative analysis. rsc.org

A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy for this characterization. rsc.orgresearchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS): This technique is used to determine the isotopic enrichment of the labeled compound. By analyzing the full scan mass spectrum, the relative intensities of the ions corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms of the molecule can be integrated. This data allows for the calculation of the percentage of isotopic purity. rsc.org For this compound, the target is to have a high percentage of the d4 form, with commercial standards often achieving ≥99% purity across all deuterated forms (d1-d4). caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the structural integrity of the molecule and pinpointing the exact locations of the deuterium atoms. rsc.org A combination of proton (¹H) and deuterium (²H) NMR can provide precise quantitative information about isotope abundance. nih.gov In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the protons that have been replaced by deuterium will be significantly diminished or absent. This confirms that the deuteration occurred at the intended positions on the 2-fluorophenyl ring. researchgate.net Techniques like molecular rotational resonance (MRR) spectroscopy are also emerging for the highly sensitive analysis of isotopomers and isotopic impurities. nih.gov

The characterization of other designer benzodiazepines, such as diclazepam, also relies on this suite of analytical techniques, including NMR, GC-MS, and LC-MS/MS, to confirm their structure and purity. nih.gov

Interactive Data Table: Properties of this compound

Property Value Reference
Formal Name 7-bromo-5-(2-fluorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one caymanchem.combertin-bioreagent.com
Molecular Formula C₁₅H₆BrD₄FN₂O caymanchem.com
Molecular Weight 337.2 g/mol caymanchem.com
Monoisotopic Mass 336.02116 Da nih.gov
Isotopic Purity ≥99% deuterated forms (d₁-d₄) caymanchem.com

| Primary Application | Internal standard for GC- or LC-MS | bertin-bioreagent.comglpbio.com |

Synthesis and Analytical Characterization of Flubromazepam Positional Isomers

The emergence of positional isomers of designer benzodiazepines as technically legal alternatives to scheduled substances has prompted significant research into their synthesis and characterization to aid forensic analysis. biosynth.commdpi.com A positional isomer of flubromazepam has an identical core structure to the parent compound but differs in the placement of the bromine and fluorine substituents on the aromatic rings. researchgate.net

Detailed Research Findings

A practical, three-step synthetic method has been developed to prepare purified reference materials for nine of the twelve possible positional isomers of flubromazepam. biosynth.comresearchgate.net This method involves saponification, amidation, and a lithiate addition, a novel approach for accessing the 2-amino-X-bromo-X′-fluorobenzophenone precursors required for the synthesis of these isomers. researchgate.net The successful synthesis of these isomers provides crucial reference materials for forensic laboratories to differentiate between the parent compound and its isomers. prepchem.comacs.org

The general synthesis of flubromazepam, as first described by Sternbach and coworkers, involves a Friedel-Crafts acylation of p-bromoaniline with o-fluorobenzoyl chloride to form a 2-aminobenzophenone intermediate. prepchem.commedchemexpress.com This is followed by a two-step annulation sequence using 2-bromoacetyl bromide and subsequent treatment with ammonia to facilitate ring closure and form the final flubromazepam product. prepchem.commedchemexpress.com

A proposed synthetic pathway for this compound would likely involve the use of a deuterated precursor. Specifically, 2-fluorobenzoyl-d4 chloride could be reacted with p-bromoaniline following the established synthetic route for flubromazepam. The synthesis of deuterated benzoyl chlorides can be achieved through various methods, including the reaction of a deuterated benzoic acid with a chlorinating agent like thionyl chloride. General methods for deuterium labeling of aromatic compounds often utilize transition-metal-catalyzed hydrogen-isotope exchange. sigmaaldrich.com

The analytical characterization of these compounds is critical for their unambiguous identification. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable. For instance, the gas chromatography-mass spectrometry (GC-MS) analysis of flubromazepam shows a characteristic fragmentation pattern with a parent ion peak at m/z 332 and major fragment ions at m/z 305, 223, and 313. researchgate.net

For this compound, the formal name is 7-bromo-5-(2-fluorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. prepchem.com Its use as an internal standard in quantitative analysis by GC- or LC-MS is well-established. prepchem.com The deuteration is typically on the fluorophenyl ring. prepchem.com

Data Tables

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry has become the gold standard for the detection and quantification of benzodiazepines and their deuterated analogs due to its exceptional sensitivity and selectivity. Various hyphenated chromatographic techniques are utilized to separate these compounds from intricate biological samples prior to their mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Benzodiazepine Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of thermally stable and volatile compounds. For benzodiazepines, including their deuterated forms, chemical derivatization is often necessary to improve their chromatographic behavior and thermal stability. researchgate.netnih.gov Silylation is a common derivatization technique used for this class of compounds. uakron.edu Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

In the context of this compound, GC-MS analysis would involve monitoring specific ions that are characteristic of the deuterated compound. The use of selected ion monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis by focusing the mass spectrometer on a few specific mass-to-charge (m/z) ratios corresponding to the most abundant or characteristic fragment ions of this compound. uakron.educaymanchem.com This allows for its clear differentiation from the non-deuterated Flubromazepam and other co-eluting matrix components.

A monograph by the Drug Enforcement Administration's Special Testing and Research Laboratory outlines specific parameters for the analysis of flubromazepam by GC-MS, which can be adapted for its deuterated analog. caymanchem.com

GC-MS Parameters for Flubromazepam

ParameterValueReference
ColumnHP-5; 30m x 0.25 mm x 0.25 µm caymanchem.com
Carrier GasHelium at 1.5 mL/min caymanchem.com
Injector Temperature280°C caymanchem.com
Oven Program100°C for 1.0 min, then ramp to 280°C at 12°C/min, hold for 9.0 min caymanchem.com
Retention Time15.941 min caymanchem.com
Mass Scan Range30-550 amu caymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has largely become the preferred method for the analysis of benzodiazepines in biological fluids due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. nih.govnih.gov In this technique, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. The use of a tandem mass spectrometer allows for the selection of a specific precursor ion, its fragmentation, and the detection of specific product ions, a process that significantly enhances selectivity.

This compound is ideally suited for use as an internal standard in LC-MS/MS methods for the quantification of flubromazepam. bccsu.ca Its chemical properties are nearly identical to the parent compound, leading to similar extraction recovery and chromatographic retention time, while its increased mass allows for its distinct detection by the mass spectrometer.

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes, resulting in faster analysis times and improved resolution compared to traditional HPLC. When coupled with a tandem mass spectrometer, UHPLC-MS/MS offers a rapid and highly sensitive method for the analysis of benzodiazepines. phenomenex.com Methods have been developed for the simultaneous analysis of numerous designer benzodiazepines, including flubromazepam, in various biological matrices. phenomenex.com In a typical UHPLC-MS/MS analysis of this compound, the instrument would be operated in multiple reaction monitoring (MRM) mode, tracking the specific transition from the deuterated precursor ion to its characteristic product ions.

A study on the analysis of designer benzodiazepines reported a retention time of approximately 2.45 minutes for flubromazepam using a UHPLC system, with diazepam as an internal standard eluting at 2.68 minutes.

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an analyte and its metabolites. This is particularly useful for the identification of novel psychoactive substances and their metabolic products. A method for the screening and confirmation of 28 designer benzodiazepines, including flubromazepam, in urine has been developed using LC-HRMS. This technique allows for the confident identification of compounds based on their exact mass, retention time, and fragmentation pattern. For this compound, LC-HRMS would provide an unambiguous identification and differentiation from its non-deuterated counterpart.

Exact Mass Data for Flubromazepam

CompoundMolecular FormulaExact Mass (M)Exact Mass (M+H)+Reference
FlubromazepamC15H10BrFN2O332.0015333.0093
This compoundC15H6D4BrFN2O336.0266337.0344 bccsu.ca

Quadrupole time-of-flight mass spectrometry (Q-ToF-MS) is a powerful tool for the structural elucidation of unknown compounds and their metabolites. It combines the scanning capabilities of a quadrupole mass filter with the high mass accuracy and resolution of a time-of-flight mass analyzer. The characterization of flubromazepam has been performed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS). This technique allows for the acquisition of full-scan mass spectra with high mass accuracy, as well as product ion spectra for structural confirmation. The fragmentation patterns observed in Q-ToF-MS provide valuable information about the structure of the molecule, aiding in the identification of its metabolites. For this compound, Q-ToF-MS can be used to confirm its isotopic labeling and to study its fragmentation pathways, which are essential for developing robust quantitative methods.

One study identified the main fragment ions of flubromazepam in the positive ion mode. The proposed fragmentation of hydroxyfentanyl can serve as a comparative example of fragmentation analysis.

Selected reaction monitoring (SRM) and its extension, multiple reaction monitoring (MRM), are highly specific and sensitive quantitative techniques performed on triple quadrupole mass spectrometers. In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as a "transition," is highly specific to the target analyte.

For the quantification of flubromazepam using this compound as an internal standard, at least one MRM transition for each compound would be monitored. The ratio of the peak area of the flubromazepam transition to the peak area of the this compound transition is used to calculate the concentration of flubromazepam in the sample. This ratiometric approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results. While specific MRM transitions for this compound are not widely published and are typically optimized in individual laboratories, the transitions for the non-deuterated flubromazepam provide a basis for their development.

Published MRM Transitions for Flubromazepam

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
33322643
33320645
33318445
333.03226Not specified

Role of this compound as an Internal Standard in MS Quantification

This compound is widely utilized as an internal standard for the quantification of flubromazepam and other related benzodiazepines in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnyc.gov The addition of a known quantity of the deuterated standard to a sample prior to processing allows for the correction of analyte loss during sample preparation and instrumental analysis. nyc.gov This practice is fundamental in forensic and clinical toxicology to ensure the accuracy and reliability of quantitative results. fishersci.com

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency. waters.com Deuterated standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to their non-deuterated counterparts, leading to very similar behavior during extraction and chromatographic separation. researchgate.net

A significant challenge in bioanalytical methods is the "matrix effect," where components of a biological sample (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. waters.com Isotopic labeling, as seen in this compound, is a highly effective strategy to compensate for these matrix effects. researchgate.net

Because the deuterated internal standard has a slightly higher mass but nearly identical retention time and ionization efficiency to the unlabeled analyte, it experiences the same matrix effects. waters.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be significantly minimized, leading to more accurate and precise quantification. waters.comresearchgate.net The use of stable isotope-labeled internal standards has been shown to reduce matrix effects to less than 20% for many benzodiazepines. waters.com

Table 1: Impact of Internal Standard Correction on Matrix Effects for Selected Benzodiazepines

CompoundMean Matrix Effect (Uncorrected)Mean Matrix Effect (Corrected with IS)
Chlordiazepoxide30% Ion Suppression< 20%
α-hydroxyalprazolam35% Ion Enhancement< 20%
PyrazolamVariable> 20% (Surrogate IS)
FlubromazolamVariable> 20% (Surrogate IS)
Data adapted from studies demonstrating the efficacy of internal standards in mitigating matrix effects. waters.comlcms.cz

This compound is also available as a Certified Reference Material (CRM). caymanchem.com CRMs are produced under stringent manufacturing and testing protocols that meet international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.com These reference materials are characterized by metrologically valid procedures to provide certified property values with associated uncertainties and a statement of metrological traceability. caymanchem.com

As a CRM, this compound serves as a quantitative analytical reference standard for calibrating instruments and validating analytical methods. Its use ensures the accuracy and comparability of results across different laboratories. This is particularly crucial in forensic and clinical settings where the precise quantification of benzodiazepines is required for legal or diagnostic purposes.

In an ideal scenario, a unique, stable isotope-labeled internal standard would be available for every analyte. However, this is not always feasible due to availability or cost. In such cases, a deuterated standard of a closely related compound, known as a "surrogate internal standard," may be used. waters.com For instance, if a specific deuterated benzodiazepine is not available, another deuterated benzodiazepine with similar chemical properties and chromatographic behavior might be chosen. lcms.cz

While surrogate standards can still improve the precision of an assay, they may not compensate for matrix effects as effectively as a true isotopic analog because of slight differences in retention time and ionization efficiency. waters.com In some cases, the use of a surrogate internal standard has resulted in corrected matrix effects greater than 20%. waters.comlcms.cz Careful validation is necessary to ensure that the chosen surrogate standard provides adequate performance for the specific analytical method.

Chromatographic Separation Techniques

The separation of benzodiazepines and their analogs, including this compound, is a critical step in their analysis. Chromatographic techniques, particularly reversed-phase liquid chromatography, are widely employed for this purpose.

Reversed-phase liquid chromatography (RPLC) is the most common technique for the separation of benzodiazepines. mdpi.comresearchgate.net Optimization of RPLC methods involves adjusting several parameters to achieve the desired separation, including the mobile phase composition, pH, flow rate, and column temperature. mdpi.com

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as methanol or acetonitrile (B52724). mdpi.comresearchgate.net The ratio of these components is adjusted to control the retention and elution of the analytes. For instance, increasing the proportion of the organic modifier generally leads to shorter retention times. mdpi.com The pH of the mobile phase can also significantly impact the retention of ionizable compounds. mdpi.com Optimizing these parameters is crucial for achieving good resolution between different benzodiazepine analogs and separating them from potential interferences in the sample matrix.

Table 2: Exemplar RPLC Optimization Parameters for Benzodiazepine Separation

ParameterCondition 1Condition 2Condition 3
Mobile Phase 20 mmol L⁻¹ phosphate (B84403) buffer (pH 7.0) and methanol (50:50, v/v)Acetonitrile/water (60/40, v/v)Methanol:acetonitrile:water (45:40:15, v/v/v)
Flow Rate 1.0 mL min⁻¹1.00 mL/min1.5 mL/min
Column Temperature 40 °C47 °CRoom Temperature (25 ± 1 ºC)
Column Symmetry C18Not SpecifiedRP C18
This table presents a compilation of optimized conditions from various studies to illustrate the range of parameters used in RPLC for benzodiazepine analysis. mdpi.comscispace.comannexpublishers.com

The choice of the stationary phase is a powerful tool for optimizing the selectivity and resolution of chromatographic separations. chromatographytoday.com While C18 columns are the most commonly used stationary phases in RPLC for benzodiazepine analysis, other column chemistries can provide different selectivities and may be more suitable for specific separations. mdpi.comchromatographytoday.com

Different stationary phases, such as C8, phenyl, and cyano (CN) columns, offer alternative retention mechanisms. lew.ro For example, phenyl columns can provide unique selectivity for aromatic compounds through pi-pi interactions. chromatographytoday.com The selection of the appropriate column chemistry is a critical step in method development to ensure that all analytes of interest are well-resolved from each other and from matrix components. chromatographytoday.com Studies have shown that the choice of stationary phase can significantly influence the retention behavior of benzodiazepines. lew.ro

An in-depth examination of the advanced analytical methodologies for the quantification and detection of this compound is essential for research purposes. This article focuses exclusively on the chemical compound's role in sophisticated analytical research, detailing sample preparation strategies and method validation metrics.

Metabolic Pathway Elucidation Studies of Flubromazepam Leveraging Deuterated Analogs

In Vitro Metabolic Investigations of Flubromazepam (B159081) Using Hepatic Models

The liver is the primary site of drug metabolism, and various in vitro models have been developed to replicate its complex enzymatic machinery in a controlled laboratory setting. These models are instrumental in identifying the metabolic pathways of compounds like flubromazepam.

Pooled Human Liver Microsomes (pHLM) Assays

Pooled human liver microsomes (pHLM) are a subcellular fraction of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Assays using pHLM are a cornerstone of in vitro metabolism studies.

In studies investigating flubromazepam, incubation with pHLM in the presence of necessary cofactors like NADPH has been shown to result in the formation of several metabolites. bccsu.ca These experiments confirm that flubromazepam undergoes significant Phase I metabolism. The use of a deuterated internal standard, such as flubromazepam-d4, is crucial in these assays for the accurate quantification of the parent compound's depletion and the formation of its metabolites. who.intsmolecule.com The stable isotope label ensures that the internal standard behaves similarly to the analyte during extraction and ionization in mass spectrometry, but is distinguishable by its mass, thus correcting for variations in the analytical process. smolecule.com

Analysis of samples from in vitro metabolism studies with pHLM has confirmed the formation of monohydroxylated and debrominated compounds, indicating that these reactions are catalyzed by CYP450 enzymes. bccsu.ca

Table 1: Summary of Flubromazepam Metabolism Studies using pHLM

ParameterObservationReference
In Vitro ModelPooled Human Liver Microsomes (pHLM) bccsu.ca
Incubation Conditions20 μM flubromazepam at 37°C for 30 min bccsu.ca
Major Metabolic ReactionsMonohydroxylation, Debromination bccsu.cawho.int
Analytical Role of this compoundInternal standard for accurate quantification who.intsmolecule.com

Recombinant Cytochrome P450 (CYP) Enzyme Systems

To pinpoint which specific CYP enzymes are responsible for the metabolism of a compound, researchers utilize recombinant CYP enzyme systems. These systems consist of individual human CYP isoforms expressed in cell lines, allowing for the study of each enzyme's contribution in isolation.

While direct studies on flubromazepam with a full panel of recombinant CYPs are not extensively detailed in the available literature, it is presumed that its metabolism is primarily mediated by CYP3A4 and CYP3A5 enzymes. researchgate.netresearchgate.net This presumption is based on the metabolism of other structurally related benzodiazepines. For instance, the metabolism of flunitrazepam, a similar benzodiazepine (B76468), is predominantly carried out by CYP3A4, which is responsible for both its N-demethylation and 3-hydroxylation. nih.gov Given that hydroxylation is a major metabolic pathway for flubromazepam, it is highly probable that CYP3A4 plays a significant role. Further research using recombinant CYP enzymes is necessary to definitively confirm the specific isoforms involved in flubromazepam's biotransformation.

Human Hepatocellular Carcinoma Cell Lines (e.g., HepaRG, C3A)

Human hepatocellular carcinoma cell lines, such as HepaRG and C3A, represent more complex in vitro models than microsomes as they are whole cells that possess both Phase I and Phase II metabolic enzymes, as well as functional transporter systems. The HepaRG cell line, in particular, is noted for its ability to differentiate into cultures containing both hepatocyte-like and cholangiocyte-like cells and for expressing a wide range of drug-metabolizing enzymes at levels comparable to primary human hepatocytes. nih.govdoi.orgnih.govresearchgate.netmdpi.com

Although specific studies on the metabolism of flubromazepam using HepaRG or C3A cells are not prominent in the current body of scientific literature, these cell lines are valuable tools for such investigations. Their more complete metabolic machinery would allow for the study of both Phase I and subsequent Phase II conjugation reactions of flubromazepam, providing a more comprehensive picture of its metabolic fate in a cellular context.

Identification and Characterization of Phase I Metabolites of Flubromazepam

Phase I metabolism typically involves the introduction or unmasking of a functional group, making the compound more polar and susceptible to subsequent Phase II reactions. For flubromazepam, the primary Phase I metabolic pathways that have been identified are hydroxylation and debromination. bccsu.cawho.int

Monohydroxylated Derivatives (e.g., 3-hydroxyflubromazepam)

One of the principal metabolic transformations of flubromazepam is monohydroxylation, leading to the formation of hydroxylated derivatives. bccsu.canih.gov The most prominent of these is 3-hydroxyflubromazepam. who.intcaymanchem.com This metabolite is formed by the addition of a hydroxyl group to the 3-position of the benzodiazepine ring. The identification of 3-hydroxyflubromazepam as a major metabolite has been confirmed in various in vitro and in vivo studies. bccsu.cawho.int It is considered an important analytical target for confirming the consumption of flubromazepam. caymanchem.com

Table 2: Key Monohydroxylated Metabolite of Flubromazepam

Metabolite NameMetabolic ReactionSignificanceReference
3-hydroxyflubromazepamHydroxylation at the 3-position of the benzodiazepine ringPredominant Phase I metabolite, key biomarker of flubromazepam intake who.intresearchgate.netcaymanchem.com

Debrominated Analogs

Another significant Phase I metabolic pathway for flubromazepam is debromination. bccsu.ca This reaction involves the removal of the bromine atom from the chemical structure. The resulting debrominated analog is another key metabolite identified in metabolic studies. bccsu.canih.gov The co-occurrence of both monohydroxylated and debrominated metabolites provides a more complete metabolic profile for flubromazepam. bccsu.ca

Oxidative Biotransformation Pathways

The initial phase of flubromazepam metabolism, known as Phase I, primarily involves oxidative biotransformation reactions mediated by the cytochrome P450 (CYP) enzyme system in the liver. Research has identified several key oxidative pathways for flubromazepam.

The major routes of oxidative metabolism include monohydroxylation and debromination. researchgate.netnih.gov In human liver microsome studies, which simulate the metabolic environment of the liver, these pathways have been consistently observed. bccsu.ca One of the predominant metabolites formed is a monohydroxylated derivative, where a hydroxyl group (-OH) is added to the flubromazepam molecule. researchgate.netnih.gov Another significant pathway is debromination, which involves the removal of the bromine atom from the benzodiazepine structure. researchgate.netnih.gov

Furthermore, a combination of these reactions can occur, leading to the formation of debrominated monohydroxylated metabolites. who.int In vitro studies using human liver microsomes have been instrumental in identifying these metabolites. For instance, incubation of flubromazepam with pooled human liver microsomes (pHLM) has confirmed the formation of these oxidative products. bccsu.ca The enzymes likely responsible for these transformations are presumed to be CYP3A4 and CYP3A5, which are known to metabolize many benzodiazepines. researchgate.net

The following table summarizes the primary Phase I oxidative metabolites of flubromazepam identified in research studies.

Metabolite NameMetabolic ReactionReference
Monohydroxylated flubromazepamHydroxylation researchgate.netnih.govwho.int
Debrominated flubromazepamDebromination researchgate.netnih.govwho.int
Debrominated monohydroxylated flubromazepamDebromination and Hydroxylation who.int

Identification and Characterization of Phase II Metabolites of Flubromazepam

Following Phase I oxidative metabolism, the resulting metabolites, as well as the parent drug, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body. For flubromazepam and its Phase I metabolites, the primary Phase II pathway is glucuronidation.

Phase II metabolites of flubromazepam consist mainly of the glucuronides of the hydroxylated metabolites. who.int This means that the hydroxyl groups added during Phase I serve as a handle for the attachment of a glucuronic acid molecule. In vitro studies with human liver microsomes fortified with cofactors like uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) are essential for identifying these glucuronide conjugates. researchgate.net The resulting glucuronidated compounds are more polar and are readily eliminated in the urine. The detection of these glucuronides in urine is a key indicator of flubromazepam exposure.

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes transfer glucuronic acid from UDPGA to a substrate, such as a hydroxylated flubromazepam metabolite.

The hydroxylated metabolites of flubromazepam are the primary substrates for glucuronidation. who.int The formation of these glucuronide conjugates has been confirmed through the analysis of urine samples from individuals who have consumed flubromazepam. researchgate.netnih.gov To improve the detection of the Phase I metabolites in urine, a hydrolysis step using β-glucuronidase is often employed in analytical methods. nih.gov This enzyme cleaves the glucuronide conjugate, releasing the free metabolite for easier detection by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The presence of these conjugates highlights the importance of considering Phase II metabolism in toxicological screening.

Phase II MetabolitePrecursorConjugation ReactionReference
Hydroxyflubromazepam glucuronideHydroxyflubromazepamGlucuronidation who.int

Role of this compound in Tracing Metabolic Fates and Quantifying Metabolites

This compound is a deuterated analog of flubromazepam, meaning that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes this compound an invaluable tool in metabolic research for several reasons.

Primarily, this compound is used as an internal standard in quantitative analytical methods, such as GC-MS and LC-MS/MS. who.int When analyzing biological samples like blood or urine, a known amount of the deuterated standard is added to the sample. Since this compound is chemically identical to flubromazepam, it behaves similarly during sample preparation and analysis. However, due to the mass difference between deuterium and hydrogen, it can be distinguished from the non-deuterated compound by the mass spectrometer. This allows for precise and accurate quantification of flubromazepam and its metabolites, as any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard.

By using deuterated standards for the metabolites as well, researchers can create concentration profiles of each metabolite over time, providing insights into the pharmacokinetics of flubromazepam. bccsu.ca This helps in determining the rate of formation and elimination of each metabolite, which is crucial for understanding the drug's duration of action and potential for accumulation.

Comparative Metabolism Studies with Non-deuterated Flubromazepam Analogs

While this compound is primarily used as an analytical tool, the substitution of hydrogen with deuterium can sometimes influence the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions that involve the cleavage of this bond can be slower for the deuterated compound. nih.gov

In the context of flubromazepam metabolism, the oxidative reactions catalyzed by CYP enzymes often involve the breaking of C-H bonds. Therefore, the deuteration in this compound could potentially slow down its metabolism compared to the non-deuterated flubromazepam. This has been observed for other deuterated benzodiazepines, such as temazepam, where a primary deuterium isotope effect of 3.6 was reported for its demethylation. rsc.org

A comparative study of the metabolism of flubromazepam and this compound could reveal the rate-limiting steps in its biotransformation. If a significant KIE is observed for a particular metabolic pathway, it would indicate that the cleavage of the C-H bond at the deuterated position is a critical step in that reaction. Such studies can provide deeper insights into the enzymatic mechanisms of drug metabolism.

Applications of Flubromazepam D4 in Forensic and Toxicological Research

Development of Quantitative Analytical Methods for Designer Benzodiazepines in Forensic Toxicology

The development and validation of robust analytical methods are paramount in forensic toxicology to accurately identify and quantify designer benzodiazepines. Flubromazepam-d4, a deuterated analogue of flubromazepam (B159081), is specifically employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques caymanchem.comcaymanchem.com. The use of such labeled internal standards is critical for compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of quantitative results nih.govuakron.edu.

Methods developed for designer benzodiazepines, including flubromazepam, are rigorously validated according to established forensic toxicology standards. This validation encompasses parameters such as specificity, linearity, accuracy, precision, recovery, matrix effects, and limits of detection (LOD) and quantification (LOQ) nih.govuakron.eduscience.gov. For instance, analytical methods have demonstrated linearity over specific concentration ranges, with reported limits of detection varying depending on the method and matrix science.govuniklinik-freiburg.deresearchgate.net.

Table 1: Selected Analytical Method Parameters for Benzodiazepine (B76468) Quantification

ParameterValue(s)Source(s)
Linearity Range16 to 0.12 mg/L science.gov science.gov
1–200 ng/mL (up to 500 ng/mL for some analytes) researchgate.net researchgate.net
Detection Limit (LOD)15 µg/L science.gov science.gov
5 ng/mL (for most analytes) uniklinik-freiburg.de uniklinik-freiburg.de
10 ng/mL (for nine compounds) uniklinik-freiburg.de uniklinik-freiburg.de
Precision (Inter-batch)14.9% and 6.0% science.gov science.gov
Accuracy (Inter-batch)-11.7% and 0.2% science.gov science.gov
Matrix Effect (Average)53–211% uniklinik-freiburg.de uniklinik-freiburg.de

Utilization in Screening and Confirmatory Assays for Novel Psychoactive Substances (NPS)

This compound is instrumental in the screening and confirmatory assays for novel psychoactive substances (NPS), particularly designer benzodiazepines, due to its role as a reference standard caymanchem.comcaymanchem.com. These compounds have emerged as a significant challenge for forensic laboratories, necessitating the continuous updating of analytical methods and spectral libraries uniklinik-freiburg.denih.gov. Analytical techniques employing this compound as an internal standard enable the detection and quantification of flubromazepam in various biological matrices, including urine, blood, and oral fluid nih.govcuny.eduwho.int.

The presence of flubromazepam has been confirmed in seized samples and in biological specimens from individuals involved in intoxication cases or impaired driving incidents caymanchem.comnih.govwho.int. Research has focused on developing methods capable of identifying a wide array of designer benzodiazepines, with flubromazepam being a key analyte in these panels uniklinik-freiburg.decuny.edu. The ability to accurately detect these substances is crucial for forensic investigations and public health monitoring, as designer benzodiazepines are increasingly found in cases of drug misuse cuny.eduwho.int.

Research on Pharmacokinetic Properties of Flubromazepam through Deuterated Tracers

Deuterated internal standards, such as this compound, are indispensable for obtaining accurate pharmacokinetic data. By enabling precise quantification of the parent compound in biological samples collected over time, these standards facilitate the elucidation of crucial pharmacokinetic parameters like elimination half-life and metabolic clearance caymanchem.comnih.gov.

Elucidation of Elimination Half-Life in Research Models

The pharmacokinetic profile of flubromazepam is characterized by a notably long elimination half-life, a factor that contributes to its prolonged effects and potential for accumulation. Studies have reported a wide range for this parameter, with some indicating an approximate elimination half-life of 106 hours, while others suggest a shorter range of 10–20 hours, or even exceeding 100 hours who.intnih.govresearchgate.netbccsu.ca. The precise determination of these values relies heavily on the accurate measurement of flubromazepam concentrations in biological samples, a task significantly enhanced by the use of deuterated internal standards like this compound in analytical methodologies caymanchem.comnih.gov.

Table 2: Reported Elimination Half-Life Estimates for Flubromazepam

Reported Half-Life RangeSource(s)
100–106 hours who.int
~106 hours bccsu.ca
10–20 hours nih.govresearchgate.net
>100 hours nih.gov

In Vitro Studies on Hepatic Clearance Prediction

In vitro studies using liver microsomes and hepatocytes are fundamental for predicting drug metabolism and hepatic clearance (CLH) through in vitro-in vivo extrapolation (IVIVE) nih.govmmv.orgxenotech.comescholarship.org. These studies aim to identify metabolic pathways and enzyme kinetics, often employing labeled compounds to trace metabolic transformations and quantify clearance rates nih.govmmv.org. While direct studies using this compound in these in vitro systems are not extensively detailed in the provided search results, the principles of IVIVE are well-established. For related compounds like flubromazolam, in vitro studies have predicted hepatic clearance values using models such as the well-stirred and parallel-tube models, identifying cytochrome P450 enzymes (e.g., CYP3A4, CYP3A5) as key players in metabolism nih.gov. The accurate application of these in vitro data to predict in vivo clearance is a critical step in understanding a drug's pharmacokinetic behavior mmv.orgescholarship.org.

Table 3: Predicted Hepatic Clearance for Flubromazolam (Related Compound)

CompoundPredicted Hepatic Clearance (CLH)Model UsedSource(s)
Flubromazolam0.42 mL/min/kgWell-stirred nih.gov
Flubromazolam0.43 mL/min/kgParallel-tube nih.gov

Post-Mortem and Impaired Driving Case Analysis Methodologies in Research Contexts

This compound plays a vital role in the analytical methodologies used to investigate post-mortem and impaired driving cases involving designer benzodiazepines. Its availability as a reference standard supports the development and application of sensitive techniques, such as LC-MS/MS, for detecting and quantifying flubromazepam in complex biological matrices obtained from such cases uakron.edunih.govwho.int.

Designer benzodiazepines, including flubromazepam, have been identified in a significant proportion of post-mortem and driving under the influence of drugs (DUID) cases, underscoring the need for advanced analytical capabilities cuny.eduwho.int. Research has focused on retrospective analysis of data from high-resolution mass spectrometry (HRMS) to identify emerging NPS like flubromazepam in stored samples nih.gov. Furthermore, studies have reported the presence and quantification of flubromazepam (and related compounds like flubromazolam) in post-mortem blood and in samples from impaired drivers, providing crucial data for toxicological interpretation and case analysis nih.govwho.intresearchgate.net. These methodologies, enabled by reliable standards like this compound, are essential for understanding the role of these substances in fatalities and impaired driving incidents.

Comparative Research and Structural Analogs of Flubromazepam D4

Comparative Analytical Studies with Other Deuterated Benzodiazepines

In analytical toxicology and forensic science, deuterated benzodiazepines, including Flubromazepam-d4, serve as crucial internal standards for the quantification of their non-deuterated counterparts using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary advantage of using a deuterated standard is its chemical similarity to the analyte, ensuring comparable extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection.

Comparative studies highlight the utility of various deuterated benzodiazepines in analytical methodologies. For instance, in LC-MS/MS analysis, deuterated internal standards (ISTDs) are essential for controlling matrix effects, which can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification caymanchem.com. While a perfect internal standard would be the isotopically labeled version of the analyte of interest, in practice, a single deuterated benzodiazepine (B76468) is often used for the quantification of a panel of benzodiazepines due to limitations in the number of transitions a mass spectrometer can monitor at once without compromising data quality nih.gov.

The choice of deuterated standard can influence analytical outcomes. A study comparing LC-MS/MS and GC-MS for the analysis of five common benzodiazepines demonstrated that while both methods produced comparable results, the use of deuterated internal standards was critical in LC-MS/MS to control for matrix effects caymanchem.com. This study also noted an instance where the presence of a metabolite of flurazepam suppressed the ion of the deuterated internal standard for nordiazepam, leading to a significant increase in its calculated concentration, underscoring the importance of careful validation and selection of internal standards caymanchem.com.

The table below provides a comparative overview of analytical parameters for this compound and other commonly used deuterated benzodiazepine standards.

Interactive Data Table: Comparative Analytical Data of Deuterated Benzodiazepines

CompoundMolecular FormulaFormula Weight ( g/mol )Primary Analytical UseKey Analytical Technique(s)
This compound C₁₅H₆BrD₄FN₂O337.2Internal standard for Flubromazepam (B159081)GC-MS, LC-MS/MS
Flubromazolam-d4 C₁₇H₈BrD₄FN₄375.2Internal standard for FlubromazolamGC-MS, LC-MS/MS
Diazepam-d5 C₁₆H₈D₅ClN₂O290.8Internal standard for DiazepamGC-MS, LC-MS/MS
Nordiazepam-d5 C₁₅H₆D₅ClN₂O276.7Internal standard for NordiazepamGC-MS, LC-MS/MS
Oxazepam-d5 C₁₅H₆D₅ClN₂O₂292.7Internal standard for OxazepamGC-MS, LC-MS/MS
Temazepam-d5 C₁₆H₈D₅ClN₂O₂306.8Internal standard for TemazepamGC-MS, LC-MS/MS
Lorazepam-d4 C₁₅H₆D₄Cl₂N₂O₂326.2Internal standard for LorazepamGC-MS, LC-MS/MS
Alprazolam-d5 C₁₇H₈D₅ClN₄314.8Internal standard for AlprazolamGC-MS, LC-MS/MS
Clonazepam-d4 C₁₅H₆D₄ClN₃O₃320.7Internal standard for ClonazepamGC-MS, LC-MS/MS

Research on Structural Modifications and Their Impact on Analytical Behavior

The structural modification of benzodiazepines, including Flubromazepam, has significant implications for their analytical behavior. A key area of research has been the synthesis and analysis of positional isomers, where the locations of substituent atoms on the chemical structure are varied acs.orgnih.govnih.gov. Differentiating these isomers is a significant challenge for forensic and analytical chemists, as they often exhibit similar chromatographic and mass spectrometric properties acs.orgresearchgate.net.

A study on the synthesis of flubromazepam positional isomers, where the positions of the bromine and fluorine atoms were varied, was conducted to create reference materials for forensic analysis acs.orgnih.gov. This research is crucial because minor changes in the positions of these halogen atoms can be difficult to distinguish using standard analytical techniques, potentially allowing clandestine labs to create analogs that are not explicitly scheduled as controlled substances acs.orgresearchgate.net. The analytical challenge arises from the fact that positional isomers often have identical molecular weights and can produce very similar fragmentation patterns in mass spectrometry researchgate.net. Chromatographic separation of these isomers can also be difficult to achieve researchgate.net.

The impact of deuteration itself is a structural modification that is fundamental to the analytical utility of this compound. The introduction of deuterium (B1214612) atoms results in a predictable mass shift in the molecular ion and its fragments, which is the basis for its use as an internal standard. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to slight differences in retention time in chromatography, a phenomenon known as the "isotope effect". However, for most applications, the deuterated analog co-elutes with the non-deuterated compound, allowing for effective correction of analytical variability pharmaffiliates.com.

Further research into the mass spectrometric fragmentation of flubromazepam and its isomers can aid in their differentiation. For example, a detailed analysis of the mass spectra of flubromazepam revealed characteristic fragment ions at m/z 305, 223, and 313, with the most intense peak at m/z 305 bccsu.ca. Subtle differences in the relative intensities of these and other fragment ions may be observable between positional isomers, providing a basis for their differentiation, particularly with high-resolution mass spectrometry researchgate.net.

Investigation of Triazole Analogs (e.g., Flubromazolam) and Their Deuterated Forms in Research

Flubromazolam, a triazole analog of flubromazepam, is a potent designer benzodiazepine that has been the subject of significant research due to its high potency and prevalence in forensic casework nih.govresearchgate.net. The addition of a triazole ring to the benzodiazepine structure generally increases the potency of the compound.

The deuterated form, Flubromazolam-d4, is commercially available and serves as an essential analytical reference standard for the quantification of flubromazolam in biological samples by GC-MS or LC-MS caymanchem.com. Its use as an internal standard is critical for achieving accurate and precise measurements, particularly at the low concentrations at which flubromazolam is often found in forensic cases caymanchem.com.

Research into the metabolism of flubromazolam has identified its major metabolic pathways as hydroxylation and subsequent glucuronidation nih.govresearchgate.net. The primary metabolites are α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam. Understanding the metabolism of flubromazolam is crucial for developing comprehensive analytical methods that can detect not only the parent drug but also its metabolites, thereby extending the window of detection after use nih.gov. The use of deuterated standards for these metabolites would further enhance the accuracy of their quantification.

The table below summarizes the key information for Flubromazolam and its deuterated analog.

Interactive Data Table: Flubromazolam and Flubromazolam-d4

CompoundMolecular FormulaFormula Weight ( g/mol )Key Research ApplicationNotes
Flubromazolam C₁₇H₁₂BrFN₄371.21Subject of metabolism and toxicological studiesPotent triazole analog of flubromazepam
Flubromazolam-d4 C₁₇H₈BrD₄FN₄375.2Internal standard for quantitative analysisUsed in GC-MS and LC-MS methods

Deuterated Benzodiazepines as Tools for Studying Receptor Binding Affinities (Research Methodology)

Deuterated benzodiazepines are valuable tools in pharmacological research, particularly in studies of receptor binding affinities at the GABA-A receptor, the primary target for benzodiazepines nih.gov. The methodology for these studies often involves radioligand binding assays, which can be conducted as either saturation or competition experiments nih.gov.

In a typical saturation binding assay , a radiolabeled ligand (often tritiated, e.g., [³H]-flumazenil) is incubated with a preparation of cell membranes containing the target receptors at various concentrations until equilibrium is reached nih.gov. The amount of bound radioligand is then measured. These experiments are used to determine the density of receptors (Bmax) in the tissue and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor nih.gov.

Competition binding assays are used to determine the affinity of a non-radiolabeled compound (like this compound, though typically the non-deuterated version is used for affinity determination) for the receptor nih.gov. In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competing, non-labeled compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. The Ki value represents the affinity of the test compound for the receptor nih.gov.

The use of deuterated compounds in these and related in vivo studies offers several advantages. The substitution of hydrogen with deuterium can slow down the rate of metabolic processes due to the kinetic isotope effect clearsynthdiscovery.com. This can lead to:

Improved Metabolic Stability: Slower metabolism can increase the half-life of the compound, allowing for a longer duration of action and more stable plasma concentrations during in vivo studies nih.govclearsynthdiscovery.com.

Reduced Formation of Toxic Metabolites: By slowing down metabolism, the formation of potentially toxic byproducts can be reduced, leading to an improved safety profile for the research compound clearsynthdiscovery.com.

Enhanced Bioavailability: Slower breakdown by metabolic enzymes can lead to increased absorption and higher circulating levels of the drug clearsynthdiscovery.com.

These properties make deuterated ligands, including deuterated benzodiazepines, valuable research tools for elucidating the structure-activity relationships of ligands at the GABA-A receptor and for developing new therapeutic agents with improved pharmacokinetic profiles nih.gov.

Q & A

Q. What is the primary application of Flubromazepam-d4 in analytical research, and how does its deuterated structure enhance methodological rigor?

this compound serves as an internal standard for quantifying flubromazepam via GC- or LC-MS. Its deuterated structure (four deuterium atoms replacing hydrogen) minimizes matrix effects and co-elution interferences, improving signal specificity. The isotopic labeling ensures distinct mass spectral separation from the non-deuterated analyte, enabling accurate quantification through peak intensity ratio calculations .

Q. How should researchers prepare standard solutions of this compound to ensure analytical precision?

  • Solvent selection : Use methanol or acetonitrile due to compatibility with LC-MS.
  • Concentration calibration : Prepare a 10 mM stock solution (as provided commercially) and serially dilute to match the expected analyte concentration range.
  • Accuracy control : Validate pipetting accuracy (±2% error tolerance) and use gravimetric measurements for high-precision workflows. Store solutions at -20°C to maintain stability over ≥5 years .

Q. What are the critical purity specifications for this compound, and how do they impact experimental outcomes?

  • Chemical purity : ≥98% (flubromazepam).
  • Deuterium purity : ≥99% (d4 form), with ≤1% d0 (non-deuterated) contamination to avoid signal overlap.
  • QC protocols : Batch-specific certificates of analysis (COA) must confirm these thresholds. Deviations in d0 content >1% necessitate recalibration or exclusion to prevent quantification errors .

Advanced Research Questions

Q. How can researchers optimize mass spectrometry parameters for this compound to address sensitivity challenges in low-abundance samples?

  • Ionization mode : Electrospray ionization (ESI) in positive mode for LC-MS.
  • Collision energy : Optimize via stepped experiments (e.g., 15–35 eV) to maximize precursor-to-product ion transitions (e.g., m/z 337 → 214 for this compound).
  • Matrix effects mitigation : Use isotopic dilution (1:1 analyte-to-internal standard ratio) and post-column infusion to assess ion suppression/enhancement .

Q. What validation criteria are essential when using this compound in novel benzodiazepine assays for forensic toxicology?

  • Linearity : ≥0.99 across the calibration range (e.g., 0.1–100 ng/mL).
  • Precision : Intra-day and inter-day CV ≤15% at LLOQ and ≤20% at upper limits.
  • Recovery : ≥80% in spiked biological matrices (e.g., blood, urine) via spike-and-recovery experiments.
  • Stability : Bench-top (24 hr), freeze-thaw (3 cycles), and long-term (-20°C, 6 months) stability must align with ±20% nominal concentration .

Q. How should researchers resolve discrepancies between this compound-based quantification and immunoassay screening results?

  • Cross-reactivity : Validate immunoassay antibodies against flubromazepam and its metabolites (e.g., desalkylflubromazepam) to identify false positives/negatives.
  • Confirmatory testing : Use LC-MS/MS with deuterated standards to resolve ambiguities.
  • Data normalization : Apply correction factors derived from parallel analysis of certified reference materials .

Q. What experimental design considerations are critical for metabolic stability studies using this compound in hepatocyte models?

  • Incubation conditions : Use human hepatocytes (≥1 million cells/mL) in Williams’ E medium with 1% DMSO.
  • Sampling intervals : Collect aliquots at 0, 15, 30, 60, 120 min for LC-MS analysis.
  • Data normalization : Express metabolite ratios (e.g., parent-to-deuterated standard) to correct for extraction efficiency variability .

Methodological Best Practices

Q. How to construct a calibration curve using this compound for multi-matrix analyses (e.g., plasma, hair)?

  • Matrix-matched standards : Prepare separate curves for each matrix to account for extraction efficiency differences.
  • Weighting factors : Apply 1/x or 1/ weighting for heteroscedasticity in low-concentration regions.
  • Acceptance criteria : Back-calculated concentrations must be within ±15% of nominal values (±20% at LLOQ) .

Q. What are the limitations of this compound in detecting novel benzodiazepine analogs, and how can they be mitigated?

  • Structural analogs : Cross-reactivity is limited to compounds with identical core structures (e.g., flubromazolam may require a separate deuterated standard).
  • High-resolution MS : Pair this compound with HRMS (e.g., Q-TOF) to distinguish co-eluting isomers via exact mass (<5 ppm error) .

Q. How to address isotopic interference when analyzing this compound in polydrug exposure scenarios?

  • Chromatographic separation : Optimize gradient elution (e.g., 5–95% acetonitrile in 10 min) to resolve this compound from other deuterated/internal standards.
  • Data processing : Use software algorithms (e.g., Skyline) to deconvolute overlapping isotopic patterns .

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